

1-Boc-4-(Phenylamino)piperidine reactivity with electrophiles

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Compound of Interest

Compound Name: 1-Boc-4-(Phenylamino)piperidine

Cat. No.: B118379

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An In-depth Technical Guide on the Reactivity of **1-Boc-4-(Phenylamino)piperidine** with Electrophiles

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as **1-Boc-4-(phenylamino)piperidine** or 1-Boc-4-AP, is a vital synthetic intermediate in the development of various biologically active molecules, most notably in the synthesis of fentanyl and its analogues.^{[1][2]} Its structure features a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (anilino) group. This unique arrangement of functional groups dictates its reactivity towards electrophiles, making it a versatile building block in medicinal chemistry and drug development.^{[1][3]} Due to its role in the illicit manufacture of controlled substances, 1-Boc-4-AP has been classified as a List 1 chemical by the U.S. Drug Enforcement Administration (DEA).^{[4][5]}

This technical guide provides a comprehensive overview of the core reactivity of **1-Boc-4-(phenylamino)piperidine** with various electrophiles. It includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Core Reactivity Principles

The reactivity of **1-Boc-4-(phenylamino)piperidine** is primarily centered around the nucleophilic anilino nitrogen. The Boc protecting group on the piperidine nitrogen effectively

deactivates it from participating in most reactions under neutral or basic conditions, thereby directing electrophilic attack to the secondary amine of the phenylamino moiety.

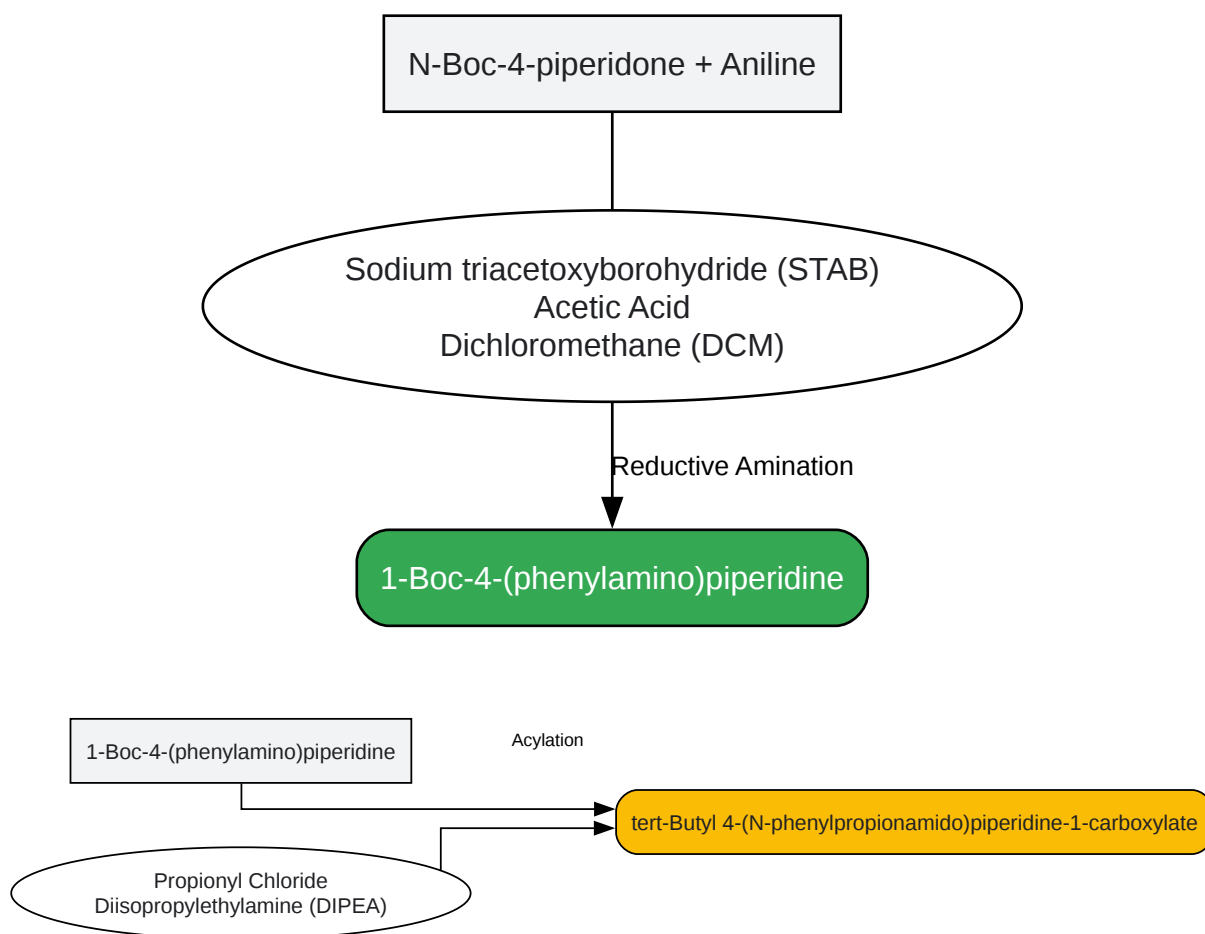
The key reactive site is the nitrogen atom of the anilino group. Its lone pair of electrons makes it nucleophilic and susceptible to attack by a wide range of electrophiles, including:

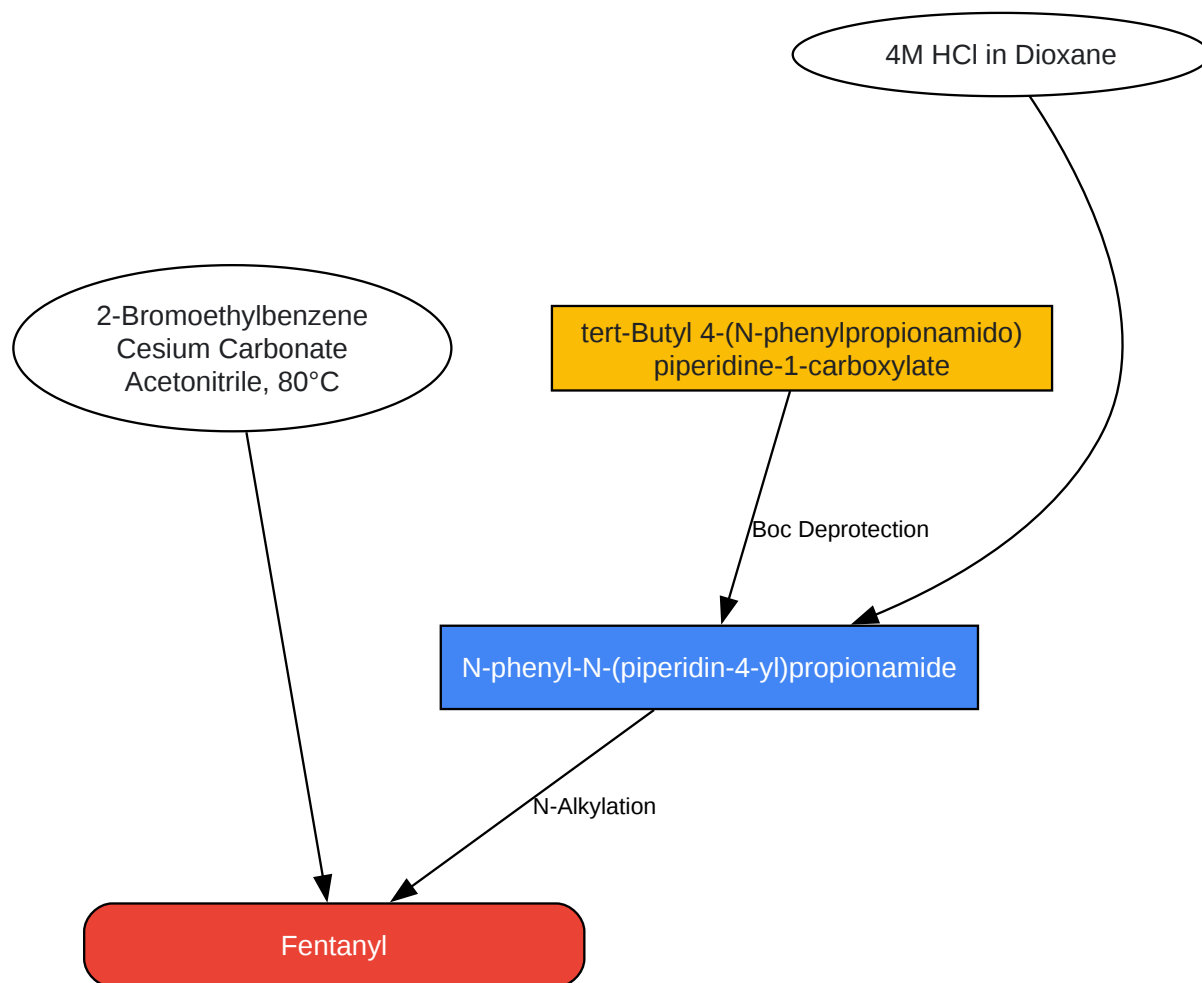
- Acylating agents: (e.g., acyl chlorides, anhydrides) to form amides.
- Alkylating agents: (e.g., alkyl halides) to form tertiary amines, although this is more common after deprotection of the piperidine nitrogen.
- Carbonyl compounds: (e.g., aldehydes, ketones) in reductive amination processes.

The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid) to liberate the piperidine nitrogen, opening up another avenue for functionalization.^[6]

Synthesis of 1-Boc-4-(Phenylamino)piperidine

The most prevalent and efficient method for synthesizing **1-Boc-4-(phenylamino)piperidine** is through the reductive amination of N-Boc-4-piperidone with aniline. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.





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References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]

- 3. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
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